Oxo Sitagliptin

Description

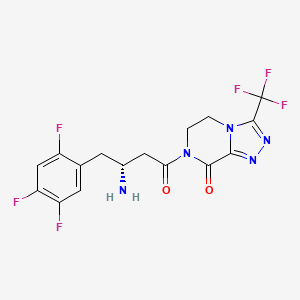

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13F6N5O2 |

|---|---|

Molecular Weight |

421.30 g/mol |

IUPAC Name |

7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

InChI |

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8(23)5-12(28)26-1-2-27-13(14(26)29)24-25-15(27)16(20,21)22/h4,6,8H,1-3,5,23H2/t8-/m1/s1 |

InChI Key |

BRQRTRBEBBNWSZ-MRVPVSSYSA-N |

Isomeric SMILES |

C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |

Canonical SMILES |

C1CN(C(=O)C2=NN=C(N21)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |

Origin of Product |

United States |

Structural Elucidation and Characterization of Oxo Sitagliptin

Discovery and Initial Identification of Oxo-Sitagliptin as a Related Substance

Oxo-Sitagliptin has been identified as an impurity associated with the active pharmaceutical ingredient, Sitagliptin (B1680988). clearsynth.com Its discovery and characterization are crucial for ensuring the purity and quality of Sitagliptin in pharmaceutical formulations. The initial identification of such related substances often occurs during the drug development and manufacturing process, particularly through stability and forced degradation studies.

Forced degradation studies, which involve subjecting a drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in revealing potential degradation products. researchgate.net While specific studies detailing the initial discovery of Oxo-Sitagliptin are not extensively available in public literature, it is understood that such compounds are identified through these rigorous analytical programs. The process generally involves the use of advanced analytical techniques to separate and identify impurities that may arise during synthesis or upon storage.

The identification of Oxo-Sitagliptin as a related substance is significant for quality control (QC) and quality assurance (QA) in the commercial production of Sitagliptin. nih.gov It is also utilized as a working standard or secondary reference standard in the Abbreviated New Drug Application (ANDA) filing process with regulatory agencies like the FDA. nih.gov The availability of well-characterized Oxo-Sitagliptin is essential for the development and validation of analytical methods aimed at monitoring the purity of Sitagliptin. clearsynth.com

Definitive Structural Assignment of Oxo-Sitagliptin

The definitive structural assignment of a molecule like Oxo-Sitagliptin is a comprehensive process that relies on a combination of advanced spectroscopic techniques. While detailed proprietary data may not be fully public, the general approach involves a suite of analytical methods to piece together the molecular structure with high confidence. The chemical structure of related compounds is often elucidated using a combination of methods including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the presence of other nuclei such as fluorine. For a complex molecule like Oxo-Sitagliptin, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

Proton NMR (¹H-NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of Oxo-Sitagliptin, specific proton signals would be expected for the aromatic protons on the trifluorophenyl ring, the protons of the triazolopyrazine core, and the aliphatic protons of the butanoyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning the structure. While specific spectral data for Oxo-Sitagliptin is not publicly available, ¹H-NMR analysis of the parent compound, Sitagliptin, reveals characteristic signals for these regions, and similar patterns, with expected shifts due to the presence of the oxo group, would be anticipated for Oxo-Sitagliptin. nih.gov

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Oxo-Sitagliptin would give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). The presence of the additional carbonyl (oxo) group in Oxo-Sitagliptin compared to Sitagliptin would be a key differentiating feature in the ¹³C-NMR spectrum, with the carbonyl carbon appearing at a characteristic downfield chemical shift. The structural elucidation of Sitagliptin and its salts has been supported by solid-state ¹³C-NMR. google.comeuropa.eu

Given the presence of two trifluoromethyl groups and a trifluorophenyl group in Oxo-Sitagliptin, Fluorine-19 NMR (¹⁹F-NMR) spectroscopy is a particularly powerful tool for its characterization. ¹⁹F-NMR is highly sensitive and provides distinct signals for each unique fluorine environment. This technique would be used to confirm the presence and integrity of the fluorine-containing moieties within the molecule. Studies on Sitagliptin have demonstrated the utility of ¹⁹F-NMR for quantitative analysis and structural confirmation due to its high resolution and the wide chemical shift range of fluorine signals. researchgate.netrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms in a complex molecule like Oxo-Sitagliptin.

COSY experiments would reveal proton-proton couplings, helping to piece together the spin systems within the aliphatic chain and the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for connecting the different structural fragments of the molecule, such as linking the butanoyl chain to the triazolopyrazine ring system.

While specific 2D-NMR data for Oxo-Sitagliptin is not available in the reviewed literature, the application of these techniques is standard practice in the definitive structural elucidation of pharmaceutical compounds and their related substances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Oxo Sitagliptin

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of pharmaceutical compounds and their impurities. For this compound, both high-resolution and tandem mass spectrometry techniques provide critical data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement. For this compound, techniques such as liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry are utilized. acs.org This method allows for the proposal of a molecular formula based on the high-resolution molecular ion mass. researchgate.net The accurate mass measurement distinguishes this compound from other related substances and confirms its elemental composition, which is a fundamental step in its identification. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Name | (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-6,7-dihydro- Current time information in Madison County, US.nih.goveuropa.eutriazolo[4,3-a]pyrazin-8(5H)-one | clearsynth.com |

| Molecular Formula | C₁₆H₁₃F₆N₅O₂ | clearsynth.com |

| Molecular Weight | 421.30 g/mol | clearsynth.com |

Tandem Mass Spectrometry (MS/MS) and Hydrogen/Deuterium (B1214612) Exchange Experiments

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. ncats.ioijpsonline.com This fragmentation pattern serves as a structural fingerprint. For Sitagliptin, the precursor to product ion transition of m/z 408.14 → 127.01 is a known fragmentation pathway. scirp.org In the case of this compound, the precursor ion would be m/z 422.1 [M+H]⁺, and its fragmentation would yield a different spectrum compared to Sitagliptin, reflecting the structural change due to the added oxo group.

Hydrogen/Deuterium Exchange (HDE) mass spectrometry provides further structural detail by identifying the number of labile protons in a molecule. nih.govresearchgate.net In HDE-MS experiments, the sample is introduced to a deuterated solvent (like D₂O), and the protons on heteroatoms (O, N, S) exchange with deuterium atoms. whiterose.ac.uk This results in a mass shift corresponding to the number of exchanged protons. Comparing the mass spectra before and after deuteration helps in understanding the molecule's structure. researchgate.net This technique has been successfully used to characterize cyclic metabolites of Sitagliptin, demonstrating its utility in distinguishing isomers and elucidating the structures of its derivatives. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for the identification of functional groups. iajps.com The FTIR spectrum of Sitagliptin shows characteristic bands for its main functional groups, such as the C=O bond of the amide at approximately 1650 cm⁻¹ and alkane C-H stretching around 1465 cm⁻¹. mdpi.com The key structural difference in this compound is the presence of an additional carbonyl group in a lactam (cyclic amide) structure on the piperazine (B1678402) ring. This would introduce a new, distinct C=O stretching vibration in the FTIR spectrum, typically expected in the 1650-1690 cm⁻¹ region. Comparing the spectrum of this compound with that of the parent Sitagliptin allows for the identification of this modification.

Table 2: Comparative FTIR Data for Sitagliptin and Expected Data for this compound

| Functional Group | Sitagliptin Wavenumber (cm⁻¹) mdpi.com | Expected this compound Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O Stretch | ~1650 | ~1650 |

| Lactam C=O Stretch | N/A | 1650-1690 |

| Imine C=N Stretch | 1690–1640 | 1690–1640 |

| Alkane C-H Stretch | 1465 | 1465 |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is sensitive to molecular structure and complements FTIR analysis. google.com The Raman spectrum of Sitagliptin exhibits characteristic peaks for C-H stretching (2950 cm⁻¹), C=C stretching (1515-1525 cm⁻¹), amide C=O stretching (1655 cm⁻¹), and vibrations related to the CF₃ group (1025-1060 cm⁻¹). mdpi.comgoogle.com For this compound, the introduction of the lactam carbonyl group would also be evident in its Raman spectrum. This new band, along with potential shifts in the vibrations of adjacent bonds, provides confirmatory evidence for the structural modification.

Table 3: Comparative Raman Spectroscopy Data for Sitagliptin and Expected Data for this compound

| Functional Group | Sitagliptin Wavenumber (cm⁻¹) mdpi.comgoogle.com | Expected this compound Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3077-3090 | Altered or absent at piperazine ring |

| C-H Stretch | 2940-2950 | 2940-2950 |

| Amide C=O Stretch | 1655 | ~1655 |

| Lactam C=O Stretch | N/A | Distinct peak likely near amide C=O |

| C=C Stretch | 1516 | ~1516 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to study molecules containing chromophores—parts of the molecule that absorb light in the UV-visible range. The structure elucidation of Sitagliptin and its salts involves UV spectroscopy. europa.euunigoa.ac.ineuropa.eu Sitagliptin typically exhibits a maximum absorbance (λmax) at approximately 267-273 nm in various solvents, including methanol (B129727) and 0.1N HCl. rjptonline.orgrjptonline.orgijset.inscholarsresearchlibrary.com This absorption is attributed to the electronic transitions within its chromophoric systems, namely the trifluorophenyl ring and the triazolopyrazine moiety.

The introduction of the oxo group in this compound creates a new chromophore (the lactam C=O group) in conjugation with the nitrogen atoms of the piperazine ring. This modification can potentially lead to a shift in the absorption maximum (λmax) or a change in the molar absorptivity compared to the parent Sitagliptin molecule. A detailed analysis of the UV-Vis spectrum of this compound, in comparison to Sitagliptin, would reveal the electronic effects of this structural change.

Table 4: UV-Vis Spectroscopy Data

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Sitagliptin Phosphate (B84403) | Methanol | 272.5 | rjptonline.orgrjptonline.org |

| Sitagliptin | 0.1N HCl | 267 | ijset.inscholarsresearchlibrary.com |

| Sitagliptin | Water | 267 | researchgate.net |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique for determining the solid-state properties of a crystalline material. It provides information on the atomic and molecular arrangement within a crystal lattice. For pharmaceutical compounds like sitagliptin and its derivatives, XRD is essential for identifying polymorphic forms, solvates, and hydrates, which can have distinct physical properties such as solubility and stability. nih.govnih.gov

While specific crystallographic data for the "this compound" impurity is not publicly available, the analysis of the parent compound, Sitagliptin, in its common salt form, sitagliptin phosphate monohydrate, serves as a pertinent example of the methodology. The crystal structure of sitagliptin phosphate monohydrate was determined using synchrotron X-ray powder diffraction data and further optimized using density functional theory (DFT). cambridge.orgcambridge.org

This analysis revealed that sitagliptin dihydrogen phosphate monohydrate crystallizes in the orthorhombic space group P212121. cambridge.org The structure consists of the sitagliptin cation, a dihydrogen phosphate anion, and a water molecule, which are connected through a robust network of hydrogen bonds. cambridge.org This detailed structural understanding is crucial for controlling the manufacturing process and ensuring the stability of the final drug product. nih.gov The characterization of different crystalline forms, such as the base form, the phosphate monohydrate, and the anhydrous phosphate, is a prerequisite in the development of new solid dosage forms. nih.govdntb.gov.ua

| Parameter | Value |

|---|---|

| Chemical Formula | C16H16F6N5O(H2PO4)(H2O) |

| Space Group | P212121 (#19) |

| Crystal System | Orthorhombic |

| a (Å) | 6.137108(12) |

| b (Å) | 9.304018(14) |

| c (Å) | 38.30767(10) |

| Volume (ų) | 2187.359(8) |

| Z | 4 |

Stereochemical Considerations for this compound

Sitagliptin possesses a single chiral center at the β-amino position of the butanamine structure, leading to two possible enantiomers: (R)-sitagliptin and (S)-sitagliptin. jocpr.comrsc.org The therapeutically active form is the (R)-enantiomer. europa.eu The presence of the undesired (S)-enantiomer is considered an impurity, and its level must be carefully controlled. innovareacademics.in Therefore, the development of enantioselective analytical methods is essential to ensure the purity, safety, and efficacy of the drug substance. jocpr.com

Chiral Analysis Methodologies

The quantitative analysis of chiral compounds like sitagliptin and its impurities is challenging because enantiomers have identical physical and chemical properties in an achiral environment. jocpr.com High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for separating enantiomers. researchgate.net

Various chiral HPLC methods have been developed and validated for the enantiomeric separation of sitagliptin. jocpr.comrsc.orgresearchgate.net These methods often employ polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. Columns like Chiralcel OD-RH, Chiralpak IC, and Chiralpak IA have proven effective. jocpr.comrsc.orginnovareacademics.in The mobile phase composition, particularly the type of organic modifier, buffer, and pH, plays a crucial role in achieving optimal separation and resolution between the enantiomers. rsc.orgrsc.org For instance, a reversed-phase HPLC method using a Chiralcel OD-RH column with a mobile phase of potassium dihydrogen phosphate buffer, methanol, and acetonitrile (B52724) has been successfully validated. rsc.org Another method utilized a Chiralpak IC column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. jocpr.com These methods are validated according to ICH guidelines to be accurate, precise, and robust for the quantitative determination of the chiral impurity in the bulk drug. jocpr.comrsc.org

| Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | 3M KH2PO4 buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v) | 0.5 | 252-268 | rsc.orgrsc.org |

| Chiralpak IC (250 x 4.6 mm, 5 µm) | 10 mM Ammonium Acetate with 0.05% Diethylamine : Acetonitrile (40:60, v/v) | 1.0 | 266 | jocpr.com |

| Chiralpak IA (250 x 4 mm, 5µm) | Gradient: A) Ethanol:DEA (100:0.1, v/v) B) Methanol:Water (60:40, v/v) | 0.5 | 265 | innovareacademics.in |

| ULTRON ES-OVM (150 x 4.6 mm, 5 µm) | 20 mM KH2PO4 + 20 mM K2HPO4 (pH 6.8) : Acetonitrile (95:5) | 1.0 | 265 | shinwa-cpc.co.jp |

Formation Pathways and Degradation Mechanisms of Oxo Sitagliptin

Degradation-Related Formation of Oxo Sitagliptin (B1680988)

Forced degradation studies reveal that sitagliptin is susceptible to degradation under several stress conditions, including acid and alkaline hydrolysis, and oxidation. ijpcbs.com These studies are crucial for understanding the stability of the drug and identifying potential degradation products.

Sitagliptin demonstrates significant degradation in strongly acidic environments. sci-hub.seresearchgate.netnih.gov Studies show that the rate of degradation is highest in strong acids like 2M HCl. sci-hub.seresearchgate.netnih.gov The degradation process in acidic media has been found to follow first-order kinetics. researchgate.netnih.gov

One study investigating the effects of 2.5 M HCl at an elevated temperature of 60°C found approximately 20-30% degradation of sitagliptin after six hours. ufrgs.br This degradation followed second-order kinetics under the specific experimental conditions. ufrgs.br The primary mechanism observed under these harsh acidic conditions is the hydrolysis of the amide bond within the sitagliptin molecule. ufrgs.brresearchgate.net This cleavage results in the formation of two main degradation products (DP1 and DP2), which have been structurally characterized using UPLC-UV/MS. ufrgs.brresearchgate.net While significant degradation occurs, the formation of a cyclic oxo-derivative is not the primary reported outcome of acid hydrolysis, which mainly leads to the cleavage of the molecule.

| Condition | Degradation (%) | Kinetic Model | Primary Outcome | Reference |

| 2M HCl | 85.0% | First-order | High degradation | sci-hub.seresearchgate.net |

| 1M HCl | 38% | Not Specified | Significant degradation | researchgate.net |

| 2.5M HCl at 60°C | ~20-30% (after 6h) | Second-order | Amide bond hydrolysis | ufrgs.br |

| 0.1M HCl | Not Specified | Not Specified | Susceptible to degradation | akjournals.com |

Similar to acidic conditions, sitagliptin is unstable in strongly alkaline solutions. sci-hub.seresearchgate.net The most rapid degradation has been observed in 2M NaOH, with a degradation rate of 91.67%. sci-hub.seresearchgate.net This degradation also adheres to first-order kinetics. researchgate.netnih.gov Studies using 0.1M and 0.5M NaOH also confirm that the drug is susceptible to base-catalyzed hydrolysis. researchgate.netakjournals.com The degradation in alkaline media primarily affects the amide and amine groups of the molecule. sci-hub.se

| Condition | Degradation (%) | Kinetic Model | Reference |

| 2M NaOH | 91.67% | First-order | sci-hub.seresearchgate.net |

| 0.1M NaOH | 65% | Not Specified | researchgate.net |

| 0.5M NaOH | Not Specified | Not Specified | akjournals.com |

Sitagliptin is susceptible to oxidative degradation. researchgate.netnih.gov Exposure to 30% hydrogen peroxide (H₂O₂) has been shown to cause degradation. jocpr.com A significant level of degradation (31.24%) was noted under oxidative stress conditions. researchgate.net

Ozonation, a potent oxidative process, has been studied for its effectiveness in removing sitagliptin from wastewater. These studies provide specific insights into the formation of oxidized derivatives. The reaction of sitagliptin with ozone is pH-dependent, with degradation being more rapid at higher pH levels. researchgate.net The primary site of ozone attack is the primary amine moiety of the sitagliptin molecule. researchgate.net This leads to the formation of specific transformation products (TPs), including:

Nitro-Sitagliptin (TP 437): The primary amine group is oxidized to a nitro group. researchgate.net

Diketone (TP 406): A diketone is formed on the piperazine (B1678402) ring structure, which can be further degraded by ozone. researchgate.net

These findings confirm that oxidative processes, particularly ozonation, can directly lead to the formation of ketone-containing sitagliptin derivatives. researchgate.net

| Oxidative Agent | Identified Products | Mechanism | Reference |

| Ozone (O₃) | Nitro-Sitagliptin (TP 437), Diketone (TP 406) | Attack on the primary amine and piperazine ring | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Unspecified degradation products | Oxidation | researchgate.netakjournals.comjocpr.com |

Environmental factors such as temperature and humidity play a significant role in the stability of sitagliptin and the kinetics of its degradation. High temperature and high humidity have been shown to accelerate the degradation of sitagliptin, especially when in the presence of certain pharmaceutical excipients like lactose (B1674315) and fumaric acid. sci-hub.seresearchgate.netnih.gov

Forced degradation studies are often performed under accelerated conditions to predict the long-term stability of a drug. For instance, thermal degradation studies have been conducted at 80°C for 24 hours. scielo.brscielo.br Another study used a temperature of 60°C to accelerate acid-catalyzed hydrolysis, demonstrating that heat increases the reaction rate significantly. ufrgs.brresearchgate.net Conversely, a study on an extemporaneously prepared sitagliptin solution found it to be stable for four weeks under both room temperature (25°C/60% RH) and accelerated conditions (40°C/75% RH), indicating that the formulation can influence stability. plos.org

Metabolic Formation of Oxo Sitagliptin and Related Compounds

The main metabolic transformation leading to this compound involves a two-step process primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A4 with a minor contribution from CYP2C8. fda.govresearchgate.netdrugbank.com

The identified pathway is:

Oxidative Desaturation: The piperazine ring of the sitagliptin molecule undergoes oxidation, which results in the formation of a double bond (desaturation). researchgate.netdrugbank.comnih.gov

Cyclization: Following desaturation, an intramolecular cyclization occurs. The primary amino group of the butan-2-amine side chain attacks the alpha carbon of the piperazine ring. researchgate.netnih.gov

This pathway results in the formation of two major metabolites, designated as M2 and M5, which are stereoisomers (cis and trans) of a cyclic aminal structure. fda.govresearchgate.net These two metabolites are the most abundant found in plasma. fda.gov This metabolic route has been consistently identified in humans, rats, and dogs. europa.eunih.gov

| Metabolite | Formation Pathway | Enzymes Involved | Key Characteristics | Reference |

| M2 and M5 | Oxidative desaturation of the piperazine ring followed by cyclization | CYP3A4, CYP2C8 | Cyclic aminal stereoisomers (cis and trans); most abundant plasma metabolites | fda.govresearchgate.netdrugbank.comnih.gov |

Enzymatic Involvement in this compound Generation (e.g., Cytochrome P450 Enzymes)

The metabolic transformation of Sitagliptin in the human body is limited, with the majority of the drug being excreted unchanged. drugbank.comnih.gov However, a minor portion undergoes metabolism, primarily orchestrated by the Cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Research has identified CYP3A4 as the major isozyme responsible for the oxidative metabolism of Sitagliptin, with a smaller contribution from CYP2C8. nih.govtmda.go.tz

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates. diva-portal.orgmdpi.com The catalytic cycle involves the binding of the substrate (Sitagliptin) to the enzyme, followed by electron transfers and the binding of molecular oxygen. This process forms a highly reactive iron-oxo species that introduces an oxygen atom into the substrate, leading to oxidized metabolites. mdpi.com

In the case of Sitagliptin, this oxidative metabolism results in the formation of several metabolites at trace levels. nih.gov These transformations include hydroxylation of the triazolopiperazine ring and oxidative desaturation of the piperazine ring, which is then followed by cyclization. nih.govnih.gov Oxo-Sitagliptin, chemically identified as (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-6,7-dihydro- drugbank.comnih.goveuropa.eutriazolo[4,3-a]pyrazin-8(5H)-one, is an oxidized derivative. clearsynth.com Its formation is consistent with the known oxidative functions of CYP enzymes, which can convert a methylene (B1212753) group (CH2) adjacent to a nitrogen atom into a carbonyl group (C=O), creating a lactam structure, which is characteristic of Oxo-Sitagliptin.

| Enzyme | Family/System | Role in Sitagliptin Metabolism | Type of Reaction |

|---|---|---|---|

| CYP3A4 | Cytochrome P450 | Major contributor to oxidative metabolism. nih.govtmda.go.tzwjgnet.com | Oxidation (e.g., hydroxylation, oxidative desaturation). nih.govnih.gov |

| CYP2C8 | Cytochrome P450 | Minor contributor to oxidative metabolism. nih.govtmda.go.tz | Oxidation. nih.govfda.gov |

Comparative Metabolic Profiling Across Preclinical Species

Studies on the disposition of Sitagliptin have been conducted in various preclinical species, including rats and dogs, to understand its pharmacokinetic and metabolic profile relative to humans. A key finding across these species is that Sitagliptin undergoes minimal metabolism, and the parent drug is the major component found in plasma and excreta. nih.govfda.govresearchgate.net

In both rats and dogs, approximately 10% to 16% of a radiolabeled dose was recovered as metabolites. nih.gov The metabolic pathways identified in these preclinical species are qualitatively similar to those in humans. These pathways include N-sulfation, N-carbamoyl glucuronidation, hydroxylation of the triazolopiperazine ring, and oxidative desaturation of the piperazine ring followed by cyclization. nih.govresearchgate.net

| Parameter | Humans | Rats | Dogs |

|---|---|---|---|

| Extent of Metabolism | Minor (~16% of dose excreted as metabolites). nih.gov | Minimal (~10-16% of dose excreted as metabolites). nih.gov | Minimal (~10-16% of dose excreted as metabolites). nih.gov |

| Major Circulating Component | Parent Sitagliptin (~74% of plasma AUC). nih.gov | Parent Sitagliptin. researchgate.net | Parent Sitagliptin. researchgate.net |

| Identified Metabolic Pathways | N-sulfation, glucuronidation, hydroxylation, oxidative desaturation/cyclization. nih.gov | N-sulfation, glucuronidation, hydroxylation, oxidative desaturation/cyclization. nih.gov | N-sulfation, glucuronidation, hydroxylation, oxidative desaturation/cyclization. nih.gov |

| Primary Excretion Route | Renal (~87% in urine). nih.gov | Renal and Biliary. nih.goveuropa.eu | Renal. europa.eu |

| Metabolite Overlap | - | All human metabolites observed in rats. europa.eu | All human metabolites observed in dogs. europa.eu |

Process-Related Impurity Formation during Sitagliptin Synthesis

The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process where impurities can be generated from starting materials, reagents, intermediates, and side reactions. nih.gov In the manufacturing of Sitagliptin, Oxo-Sitagliptin is recognized as a process-related impurity. clearsynth.comsynthinkchemicals.com The control of such impurities is critical to ensure the quality, safety, and efficacy of the final drug product. nih.govgoogle.com

Oxo-Sitagliptin is chemically known as (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-6,7-dihydro- drugbank.comnih.goveuropa.eutriazolo[4,3-a]pyrazin-8(5H)-one. clearsynth.com Its structure features a carbonyl group on the pyrazine (B50134) ring, which distinguishes it from the parent Sitagliptin molecule. The formation of this impurity can occur during the synthesis of Sitagliptin. While specific patents and synthetic routes focus on minimizing impurity formation, the potential for oxidation of an intermediate or the final molecule under certain reaction conditions exists. nih.govgoogle.com

Advanced Analytical Methodologies for Oxo Sitagliptin Quantitation and Purity Assessment

Chromatographic Method Development and Validation

The development of robust and validated chromatographic methods is essential for the reliable analysis of pharmaceutical impurities. For Oxo Sitagliptin (B1680988), this involves creating specific, accurate, and precise methods capable of separating it from Sitagliptin and other potential process-related impurities or degradants. bepls.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Sitagliptin and its impurities. Various HPLC methods have been developed to ensure the quality control of Sitagliptin, which are capable of detecting and quantifying impurities such as Oxo Sitagliptin. bepls.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Sitagliptin and its related compounds, including this compound. bepls.com Optimization of RP-HPLC methods involves the careful selection of a stationary phase, mobile phase composition, pH, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

The separation is typically achieved on C18 or C8 columns, which provide the necessary hydrophobicity to retain Sitagliptin and its impurities. nih.govjaper.in The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijarmps.orgijpsr.com Adjusting the pH of the buffer is crucial for controlling the ionization state of the analytes and achieving good peak shape and resolution. japer.in UV detection is commonly performed at wavelengths between 210 nm and 268 nm. asianpubs.orgrroij.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) ijarmps.org | Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ) japer.in | Hi-Q Sil C18 (250 mm × 4.6 mm, 5 µm) longdom.org |

| Mobile Phase | Phosphate Buffer (0.05M) : Acetonitrile (30:70), pH 2.8 ijarmps.org | KH2PO4 (0.01M) : Methanol (50:50), pH 2.5 japer.in | Acetonitrile : Methanol : Phosphate Buffer (10mM) (65:25:10), pH 4 longdom.org |

| Flow Rate | 1.0 ml/min ijarmps.org | 0.7 ml/min japer.in | 1.2 ml/min longdom.org |

| Detection (UV) | 255 nm ijarmps.org | 267 nm japer.in | 250 nm longdom.org |

Sitagliptin is a chiral molecule, and it is commercialized as a single (R)-enantiomer. phenomenex.com The inactive (S)-enantiomer is considered an impurity. phenomenex.com Given that this compound retains the chiral center of the parent molecule, methods to assess its enantiomeric purity are also critical. veeprho.com Chiral HPLC is the definitive technique for separating enantiomers.

This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. For Sitagliptin, polysaccharide-based CSPs like Chiralcel OD-RH and Chiralpak IA are commonly used. researchgate.netjocpr.com The mobile phase often consists of a buffer and organic solvents like acetonitrile and methanol. researchgate.netrsc.org The resolution between the desired enantiomer and its counterpart is a critical system suitability parameter. phenomenex.com A satisfactory resolution of ≥1.5 is often required. phenomenex.comresearchgate.net These principles and column types are directly applicable to the enantiomeric purity assessment of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm) rsc.org | Chiralpak IA (250 mm x 4.6 mm, 5μm) researchgate.net | Lux® Amylose-1 (5 µm) phenomenex.comchromatographyonline.com |

| Mobile Phase | 3M KH2PO4 buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v) rsc.org | Gradient Elution researchgate.net | Isocratic Elution phenomenex.com |

| Flow Rate | Not Specified | 0.5 ml/min researchgate.net | Not Specified |

| Detection (UV) | Not Specified | 265 nm researchgate.net | Not Specified |

| Resolution | > 3.0 rsc.org | ≥ 2.5 researchgate.net | 1.69 phenomenex.com |

When analyzing a sample containing a parent drug and multiple impurities with varying polarities, such as Sitagliptin and this compound, isocratic elution may not provide adequate separation for all components within a reasonable time. asianpubs.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is a powerful strategy to resolve complex mixtures. ijpsr.com

By gradually increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase, less retained impurities are eluted early, while more strongly retained components, including the main drug and other impurities, are eluted later with good peak shape. ijpsr.comasianpubs.org This approach is crucial for developing a comprehensive stability-indicating assay method that can separate all potential degradation products from the API. asianpubs.org For instance, a method for Sitagliptin and its process impurities utilized a linear gradient elution with 0.02 M phosphate buffer (pH 7) and acetonitrile on an RP C18 column, which successfully separated all starting materials, intermediates, and degradants. asianpubs.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. nih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing efficiency. nih.gov

This technology is particularly well-suited for the analysis of impurities like this compound, where high sensitivity is required to detect and quantify trace levels. mdpi.com UPLC methods have been successfully developed for the simultaneous determination of Sitagliptin and its impurities, achieving shorter run times (e.g., under 10 minutes) compared to traditional HPLC methods. nih.govnih.gov The increased peak capacity of UPLC also provides better resolution of closely eluting impurities. nih.gov A UPLC-MS/MS method was developed to quantify a potential genotoxic impurity in Sitagliptin, demonstrating the high sensitivity of the technique with a limit of quantification (LOQ) of 0.005 ppm. mdpi.com

| Parameter | Condition 1 | Condition 2 |

| Column | Aquity UPLC BEH C8 (100 × 2.1 mm, 1.7 μm) nih.gov | Kromasil-100 C18 (100 mm × 4.6 mm, 3.5 µm) mdpi.com |

| Mobile Phase | Gradient with 10 mM KH2PO4 + 2 mM hexane-1-sulfonic acid sodium salt (pH 5.5) and Acetonitrile nih.gov | Gradient with 0.12% Formic acid in water and Methanol mdpi.com |

| Flow Rate | 0.2 mL/min nih.gov | 0.6 mL/min mdpi.com |

| Detection | UV at 210 nm nih.gov | Triple Quadrupole Mass Spectrometry (MS/MS) mdpi.com |

| Run Time | 10 min nih.gov | Not Specified |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is generally not the primary method for analyzing non-volatile and thermally labile compounds like this compound. However, its application is possible if the analyte undergoes a derivatization step to increase its volatility and thermal stability.

A GC-MS method has been developed for the determination of Sitagliptin in human urine, which involved a derivatization step using N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) to convert it into its N-TMS amine derivative. nih.govresearchgate.net This approach could potentially be adapted for this compound. The sample is then introduced into the GC system, where it is vaporized and separated on a capillary column before being detected by a mass spectrometer. nih.gov While feasible, the need for derivatization makes GC a more complex and less direct method compared to HPLC or UPLC for this type of compound. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), offer powerful alternatives to traditional chromatographic methods for the analysis of pharmaceutical compounds. These techniques are known for their high efficiency, rapid analysis times, and minimal consumption of samples and reagents. researchgate.net

MEKC, a modification of CE, extends the applicability of the technique to neutral analytes by introducing micelles into the buffer solution, creating a pseudo-stationary phase. wikipedia.org The separation in MEKC is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org For the analysis of Sitagliptin and its impurities, a solvent-modified MEKC method has been developed following the Quality by Design (QbD) approach. nih.gov This method allows for the simultaneous determination of Sitagliptin and its main synthesis-derived impurities. nih.gov The optimized experimental conditions for such a separation involved a background electrolyte of 14 mM borate (B1201080) buffer at pH 9.20, with 100 mM Sodium Dodecyl Sulfate (SDS) as the surfactant, and n-butanol and methanol as organic modifiers. nih.gov The analysis is typically performed with an applied voltage of around 28 kV at a controlled temperature of 22 °C, allowing for the quality control analysis of pharmaceutical products in approximately 11 minutes. nih.gov

In Capillary Zone Electrophoresis (CZE), another CE mode, separation is achieved based on the different electrophoretic mobilities of charged species in an electric field. CZE methods have been successfully developed for the simultaneous determination of Sitagliptin and co-formulated drugs like Metformin (B114582). nih.govnih.govresearchgate.net A typical CZE separation might be carried out in a fused silica (B1680970) capillary using a 60 mM phosphate buffer at pH 4.0, with an applied potential of 15 kV and UV detection at 203 nm. nih.govresearchgate.net The temperature of the capillary is a critical parameter, as it affects the viscosity of the running buffer and thus the electrophoretic mobilities; 25 °C is often chosen as it provides good resolution. nih.gov The factorial design has been employed to optimize electrolyte composition for key responses including resolution, migration time, and peak symmetry, identifying an optimal electrolyte of 10 mM borate at pH 6.4 for a specific separation. researchgate.net These CE-based methods, once validated, prove to be rapid, accurate, and selective for quality control applications. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide a high degree of sensitivity and selectivity, making them indispensable for the analysis of complex mixtures and trace-level impurities like this compound.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of Sitagliptin and its related substances in various biological and pharmaceutical matrices. globalresearchonline.netnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of mass spectrometry.

Numerous LC-MS/MS methods have been developed for Sitagliptin, often using a deuterated internal standard like Sitagliptin-d4 for accurate quantification. nih.govijpcbs.com The sample preparation typically involves liquid-liquid extraction from the matrix (e.g., human plasma) using solvents like methyl tert-butyl ether (MTBE). nih.govresearchgate.net Chromatographic separation is commonly achieved on C18 columns under isocratic or gradient elution. ijpcbs.comresearchgate.net Mobile phases often consist of a mixture of an aqueous component with an organic modifier, such as 5 mM ammonium acetate (B1210297) and acetonitrile. nih.govresearchgate.net

Detection is performed using a mass spectrometer, frequently a triple quadrupole, operating in positive ion electrospray ionization (ESI) mode. scirp.org The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netscirp.org For Sitagliptin, a common transition monitored is m/z 408.2 → 193.0. researchgate.netnih.gov These highly sensitive methods can achieve a lower limit of quantification (LLOQ) in the low ng/mL range, with short run times of only a few minutes, making them ideal for high-throughput pharmacokinetic and bioequivalence studies. nih.govijpcbs.com

While less common than LC-based methods for a compound like Sitagliptin, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for its analysis, particularly in matrices like human urine. globalresearchonline.netnih.gov Due to the low volatility of Sitagliptin, a derivatization step is required prior to GC-MS analysis. nih.govresearchgate.net A common approach is silylation, where Sitagliptin is converted to its N-TMS amine derivative using a reagent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). nih.govresearchgate.net

Following derivatization, the analyte is extracted from the sample matrix using a suitable solvent system, such as a carbonate buffer and ether. nih.govresearchgate.net The GC-MS method is then validated for parameters like specificity, linearity, accuracy, and precision. nih.gov Such a method has been successfully developed and validated for determining Sitagliptin in human urine, demonstrating its feasibility for specific applications. nih.govresearchgate.net However, for some Sitagliptin impurities, such as certain nitroso-compounds, GC-MS/MS has shown very poor fragmentation and ionization, indicating that its applicability must be evaluated on a case-by-case basis. semanticscholar.org

Development of Reference Standards for this compound

The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of impurities in pharmaceutical products. nih.gov Reference standards for this compound, also known as Sitagliptin Oxo-Impurity, are commercially available from specialized suppliers. synthinkchemicals.com

These standards are essential for method development, validation, and routine quality control, enabling reliable analysis of the drug substance and its formulations. nih.gov The United States Pharmacopeia (USP) provides a catalog of over 3,500 reference standards, which are highly characterized materials that include drug substances, excipients, and impurities. usp.org The use of official standards from pharmacopeias or well-characterized standards from reputable sources ensures a high degree of analytical rigor and is accepted by regulatory agencies worldwide. usp.org

A comprehensive Certificate of Analysis (CoA) accompanies the this compound reference standard, providing detailed characterization data. synthinkchemicals.com This data package typically includes results from multiple analytical techniques to confirm the identity and purity of the standard, such as: synthinkchemicals.com

¹H-NMR (Proton Nuclear Magnetic Resonance)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

Infrared Spectroscopy (IR)

Thermogravimetric Analysis (TGA)

This thorough characterization provides the necessary confidence for its use as a quantitative and qualitative standard in analytical testing. synthinkchemicals.com

Validation of Analytical Methods for this compound According to ICH Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For pharmaceutical analysis, method validation must be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ijarmps.orgijcsrr.orgresearchgate.net Numerous analytical methods developed for Sitagliptin and its impurities explicitly state their validation according to these ICH guidelines. ijarmps.orgnih.govresearchgate.net

The validation process involves a systematic study of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. researchgate.net

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples. semanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcsrr.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcsrr.orgresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijarmps.org

Successful validation as per ICH guidelines ensures that the analytical method for this compound is well-characterized, controlled, and suitable for routine use in a quality control environment. ijcsrr.org

Linearity is a critical parameter in method validation, demonstrating a direct proportional relationship between the analytical response and the concentration of the analyte. For this compound and its parent compound, linearity is established by analyzing a series of standards across a specified concentration range. The data is then statistically analyzed, typically by plotting the response versus concentration and performing a linear regression analysis. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. nih.govresearchgate.net

The determined linear range varies significantly depending on the analytical technique's sensitivity and the intended application of the method.

Table 1: Examples of Linearity Ranges for Sitagliptin Analysis from Various Validated Methods

| Analytical Technique | Matrix/Sample Type | Linearity Range | Correlation Coefficient (r²) | Reference(s) |

|---|---|---|---|---|

| RP-HPLC | Bulk/Tablets | 5 - 30 µg/mL | 0.999 | ijcsrr.orgjaper.in |

| RP-HPLC | Bulk/Tablets | 30 - 70 µg/mL | 0.999 | ijarmps.org |

| RP-HPLC | Tablets | 20 - 150 µg/mL | 0.9998 | nih.gov |

| HPLC | Tablets | 0.05 - 0.29 mg/mL | 0.999 | researchgate.net |

| Capillary Zone Electrophoresis | Pharmaceutical Preparations | 10 - 100 µg/mL | Not specified | nih.govresearchgate.net |

| GC-MS | Human Urine | 50 - 600 ng/mL | > 0.997 | nih.gov |

| LC-MS/MS | Human Plasma | 5 - 500.03 ng/mL | Not specified | nih.govrawdatalibrary.net |

| UHPLC-MS/MS | Human Plasma | 2.002 - 797.473 ng/mL | 0.99 | ijpcbs.com |

| LC-MS/MS | Human Plasma | 5 - 1000 ng/mL | > 0.998 | nih.govnih.gov |

| LC-MS/MS | Sitagliptin Drug Substance | 0.005 - 0.06 ppm | > 0.99 | researchgate.net |

Precision Studies (Intra-day and Inter-day)

Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. These studies are typically conducted at two levels: intra-day (repeatability) and inter-day (intermediate precision). Intra-day precision assesses the variability of results within the same day, while inter-day precision evaluates it across different days, often involving different analysts or equipment.

For methods designed to quantify Sitagliptin and its impurities, the precision is demonstrated by performing replicate injections of a standard solution and expressing the variation as the percent relative standard deviation (%RSD). A low %RSD value, typically less than 2%, indicates high precision. ijcsrr.org

In the development of various RP-HPLC methods for Sitagliptin, intra-day and inter-day precision were consistently found to be within acceptable limits. ijcsrr.orgnih.gov For example, one validation study reported %RSD values for intra-day precision ranging from 0.88% to 0.95%. scispace.com Another study assessing a UPLC method for Sitagliptin demonstrated that the %RSD for both repeatability and intermediate precision was less than 2%. nih.gov Similarly, a stability-indicating HPLC method showed the %RSD of the assay results in an intermediate precision study was within 1.5%, confirming the method's high precision. These results affirm that the analytical methods are capable of producing consistent and reproducible measurements for the analysis of Sitagliptin and its related substances like this compound.

| Precision Type | Analyte | Concentration Level(s) | Observed %RSD | Source |

|---|---|---|---|---|

| Intra-day | Sitagliptin | 4, 8, 12 µg/ml | 0.14 to 0.17 | core.ac.uk |

| Inter-day | Sitagliptin | 4, 8, 12 µg/ml | 0.12 to 0.15 | core.ac.uk |

| Inter-day | Sitagliptin | Not Specified | < 2.0% | nih.gov |

| Intermediate Precision | Sitagliptin | 300.00 µg/mL | 0.418% | scispace.com |

| Intra-day & Inter-day | Sitagliptin | Not Specified | < 2% | ijcsrr.org |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. jbsoweb.com These values are especially important for impurity profiling, as they ensure the method can detect and quantify trace amounts of substances like this compound.

Various analytical methods developed for Sitagliptin have established low LOD and LOQ values, demonstrating high sensitivity. For instance, a UPLC method for the simultaneous determination of Sitagliptin phosphate monohydrate and Metformin hydrochloride reported an LOD of 0.2 µg/mL and an LOQ of 0.7 µg/mL for Sitagliptin. nih.gov Another RP-HPLC method established an even lower LOD of 0.001 µg/mL and an LOQ of 0.003 µg/mL for Sitagliptin. ijpbs.com The sensitivity can be further enhanced using techniques like ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS), which achieved an LOD of 0.002 ppm and an LOQ of 0.005 ppm for a 7-nitroso impurity of Sitagliptin. nih.gov

| Parameter | Value | Analyte | Analytical Method | Source |

|---|---|---|---|---|

| LOD | 10 µg/mL | Sitagliptin Phosphate | HPLC | scispace.comresearchgate.net |

| LOQ | 30 µg/mL | Sitagliptin Phosphate | HPLC | scispace.comresearchgate.net |

| LOD | 0.829 ng/ml | Sitagliptin | RP-HPLC | nih.gov |

| LOQ | 2.509 ng/ml | Sitagliptin | RP-HPLC | nih.gov |

| LOD | 0.001 µg/ml | Sitagliptin | RP-HPLC | ijpbs.com |

| LOQ | 0.003 µg/ml | Sitagliptin | RP-HPLC | ijpbs.com |

| LOD | 0.2 µg/mL | Sitagliptin Phosphate | UPLC | nih.gov |

| LOQ | 0.7 µg/mL | Sitagliptin Phosphate | UPLC | nih.gov |

| LOD | 6.03 µg/ml | Sitagliptin | UV Spectrophotometry | ijcsrr.org |

| LOQ | 18.28 µg/ml | Sitagliptin | UV Spectrophotometry | ijcsrr.org |

Robustness and Specificity Evaluation

Robustness measures an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC methods, robustness is typically evaluated by intentionally altering parameters such as the flow rate of the mobile phase (e.g., ±0.1 or 0.2 mL/min), the column temperature (e.g., ±2°C or 5°C), and the pH or composition of the mobile phase. nih.govnih.gov In various studies, the developed methods for Sitagliptin analysis were found to be robust, with these small changes not significantly affecting the analytical results, such as peak area or retention time. nih.govnih.gov

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For impurity analysis, specificity is paramount. It is demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.gov A stability-indicating method is considered specific if it can successfully separate the main drug peak from the peaks of any degradation products formed, including this compound. scispace.comresearchgate.net Chromatographic analysis of stressed samples should show no interference between the peaks of the parent drug and its degradants, thus proving the method's specificity for quantifying the analyte without interference. nih.govresearchgate.net

Regulatory Science and Quality Control Research Implications

Impurity Profiling and Control Strategies for Sitagliptin (B1680988) Formulations

Impurity profiling is a fundamental aspect of pharmaceutical development and manufacturing, aimed at identifying and quantifying impurities in drug substances and products. researchgate.netresearchgate.net For Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, the characterization of process-related impurities and degradation products is crucial for ensuring its safety and efficacy. thepharmajournal.comsimsonpharma.com Oxo Sitagliptin has been identified as a significant impurity that requires careful monitoring and control. synthinkchemicals.comclearsynth.com

Forced degradation studies are instrumental in identifying potential degradation products like this compound. These studies subject the drug substance to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govjocpr.comscispace.com For instance, studies have shown that Sitagliptin degrades under acidic, basic, and oxidative conditions, leading to the formation of several degradation products. jocpr.comscispace.comufrgs.br The separation and identification of these degradants are typically achieved using advanced analytical techniques.

A variety of analytical methods are employed for the detection and quantification of this compound and other impurities in Sitagliptin formulations. ijsrtjournal.comasianpharmtech.comjaper.in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are powerful tools for this purpose, offering high sensitivity and specificity. ijsrtjournal.comvulcanchem.combenchchem.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability. nih.govresearchgate.net

Control strategies for impurities like this compound involve a multi-faceted approach. This includes the careful selection of starting materials, optimization of the manufacturing process to minimize impurity formation, and the implementation of robust analytical methods for routine quality control. researchgate.neteuropa.eu The goal is to ensure that the levels of this compound and other impurities in the final drug product are consistently below the established safety thresholds.

Role of this compound in Abbreviated New Drug Application (ANDA) Filings

The presence and control of impurities like this compound are critical components of an Abbreviated New Drug Application (ANDA) for generic versions of Sitagliptin. rpxcorp.compharmacompass.com An ANDA must demonstrate that the generic product is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD). This includes providing comprehensive data on the impurity profile of the generic drug substance and drug product.

For an ANDA to be approved, the applicant must show that the impurity profile of their product is comparable to that of the RLD, or that any new impurities are within acceptable limits. clearsynth.comsynthinkchemicals.com The applicant must identify and quantify all impurities, including this compound, and provide a rationale for the proposed acceptance criteria. synthinkchemicals.com This often involves extensive analytical testing and may require the synthesis of impurity reference standards for accurate quantification. synzeal.com

The control of this compound is a key aspect of demonstrating the quality and consistency of the generic manufacturing process. google.com The ANDA submission must include a detailed description of the control strategies implemented to ensure that this compound levels are maintained below the qualified threshold throughout the shelf life of the product. Failure to adequately characterize and control impurities can result in delays or rejection of the ANDA.

Pharmaceutical Quality by Design (QbD) Approaches for Impurity Control

Pharmaceutical Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. wordpress.comfda.govscirp.orgajpaonline.com QbD principles are increasingly being applied to the control of impurities, including this compound, in pharmaceutical manufacturing. sigmaaldrich.comjopcr.commagnascientiapub.commagnascientiapub.comresearchgate.net

The core elements of a QbD approach to impurity control include:

Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final product, including the acceptable limits for impurities like this compound. ajpaonline.com

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound is a CQA for Sitagliptin products. ajpaonline.com

Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. ajpaonline.com For example, reaction temperature, pressure, and raw material quality can be CPPs that influence the formation of this compound.

Design of Experiments (DoE): This is a statistical tool used to systematically investigate the relationship between CPPs and CQAs. jopcr.com DoE can be used to identify the process conditions that minimize the formation of this compound.

Control Strategy: This is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. ajpaonline.com The control strategy for this compound would include raw material specifications, in-process controls, and final product testing.

By applying QbD principles, manufacturers can develop a more robust and reliable manufacturing process that consistently produces Sitagliptin with low levels of this compound, ensuring product quality and regulatory compliance. nih.govscirp.org

Theoretical and Computational Studies of Oxo Sitagliptin

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the structural and electronic nature of Oxo Sitagliptin (B1680988). sphinxsai.comamanote.com Researchers have employed DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), to optimize the molecular geometry of the compound. sphinxsai.comamanote.com These calculations have determined key geometrical parameters such as bond lengths and bond angles, confirming that the molecule belongs to the C1 point group symmetry. sphinxsai.com

Beyond structural prediction, DFT is used to explore the electronic properties of Oxo Sitagliptin. sphinxsai.comamanote.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been computed, providing insights into the molecule's charge transfer characteristics and reactivity. sphinxsai.comamanote.com The analysis of the molecular electrostatic potential (MEP) helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. sphinxsai.com

Natural Bond Orbital (NBO) analysis, another DFT-based method, has been utilized to understand intramolecular interactions, hyperconjugative stability, and charge delocalization within the this compound molecule. sphinxsai.comamanote.com Furthermore, DFT calculations have proven crucial in refining crystal structures obtained from experimental techniques like X-ray powder diffraction, as demonstrated in the study of sitagliptin dihydrogen phosphate (B84403) monohydrate. cambridge.org In some cases, DFT has been used to assess the role of noncovalent interactions, such as intramolecular hydrogen bonds and C–H···F interactions, which are critical in controlling the stereochemical outcomes during synthesis. acs.org

| Computational Method/Theory | Basis Set | Properties Investigated | Key Findings |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G(d,p) | Molecular geometry, Vibrational frequencies, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) | Optimized molecular structure, prediction of IR and Raman spectra, characterization of electronic transitions. sphinxsai.comamanote.com |

| Natural Bond Orbital (NBO) Analysis | 6-31G(d,p) | Intramolecular interactions, Charge delocalization | Visualized hyperconjugative interactions and established electronic stability. sphinxsai.comamanote.com |

| DFT | Not Specified | Crystal structure refinement, Noncovalent interactions | Improved accuracy of experimental crystal structures and identified key interactions controlling stereoselectivity. cambridge.orgacs.org |

| DFT - B3LYP-D3 | 6-31++G(d,p) | Transition state analysis for synthetic reactions | Elucidated the mechanism of the aza-Michael addition step in the synthesis of (R)-sitagliptin. acs.orgnih.gov |

Molecular Modeling and Simulation for Formation Pathway Analysis

Molecular modeling and simulation techniques have been applied to analyze the formation pathways of this compound, providing critical insights into reaction mechanisms and stereoselectivity. acs.orgacs.org The asymmetric synthesis of the molecule is a key area where computational studies have shed light on the origins of diastereoselectivity. acs.org

For example, DFT calculations were used to investigate the transition states involved in the diastereoselective reduction of enamine precursors to this compound. acs.org These studies revealed that the high degree of stereocontrol is a result of specific noncovalent interactions, including an intramolecular hydrogen bond and a C–H···F interaction between the chiral auxiliary and the substrate. acs.org

Similarly, in the enantioselective synthesis of (R)-sitagliptin via an aza-Michael addition, DFT calculations were performed to propose a plausible reaction mechanism. acs.orgnih.gov By modeling the transition state, researchers could understand how the catalyst, a quinine-derived C(9)-urea ammonium (B1175870) species, controls the introduction of chirality to the amine center of the molecule. acs.org Molecular dynamics (MD) simulations have also been employed to study the stability of this compound when complexed with biological targets, demonstrating the versatility of simulation techniques in understanding the molecule's interactions. nih.gov

Prediction of Spectroscopic Characteristics through Computational Chemistry

Computational chemistry offers a powerful approach to predict and interpret the spectroscopic characteristics of this compound, which can be closely correlated with experimental findings. sphinxsai.comjstar-research.com DFT calculations have been successfully used to predict the vibrational spectra (FT-IR and FT-Raman) of the molecule. sphinxsai.comamanote.com

The theoretical vibrational frequencies are calculated and then often scaled to achieve better agreement with experimental spectra. sphinxsai.com This computational analysis allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of various functional groups. sphinxsai.comamanote.com For instance, studies have compared the calculated FT-IR and FT-Raman spectra with experimental data in the 4000-400 cm⁻¹ and 4000-100 cm⁻¹ regions, respectively, showing good correlation. sphinxsai.comamanote.com

Experimental Raman spectroscopy has identified characteristic vibrations for different forms of sitagliptin. mdpi.com These experimental values serve as a benchmark for validating the accuracy of computational predictions.

| Vibrational Mode | Experimental Raman Shift (cm⁻¹) mdpi.com | Description |

|---|---|---|

| N–H stretching | 3077–3090 | Vibration of the amine group. |

| C–H stretching | 2950 | Stretching of carbon-hydrogen bonds in the molecule. |

| C=O stretching | 1650 | Stretching of the ketone carbonyl group. |

| C–C stretching | 1515–1525 | Vibrations within the aromatic rings. |

| C–N stretching | 1345 | Stretching of carbon-nitrogen bonds. |

| CF₃ group vibration | 1025–1060 | Vibrations associated with the trifluoromethyl group. |

Quantitative Structure-Property Relationship (QSPR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies have been applied to this compound and related compounds to correlate their chemical structure with biological activity and physical properties. researchgate.netajrconline.org

3D-QSAR studies have been conducted on derivatives of triazolopiperazine amides, the class to which this compound belongs, to understand the structural requirements for potent inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.net These models help in designing new derivatives with potentially improved activity by identifying the key steric and electronic features of the molecule that influence its interaction with the enzyme's active site. researchgate.netajrconline.org Docking-based 3D-QSAR models have also been developed to study the selectivity of these inhibitors for DPP-4 over other related enzymes like DPP-8 and DPP-9. ajrconline.org

Beyond activity, QSPR methods have been used to predict environmental properties. For example, a structure estimation method based on molecular connectivity indices was used to estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc) of this compound. nih.gov This estimated value suggests that the compound is expected to be immobile in soil, a prediction derived purely from its chemical structure. nih.gov

Future Research Directions and Unanswered Questions in Oxo Sitagliptin Research

Development of Novel and More Sensitive Detection Methods

The accurate detection and quantification of impurities are fundamental to ensuring the quality and safety of pharmaceutical products. While various analytical methods exist for sitagliptin (B1680988) and its impurities, the pursuit of more sensitive and efficient detection techniques for Oxo-sitagliptin is an ongoing endeavor.

Current methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for the determination of sitagliptin and its related substances. researchgate.netseejph.comscholarsresearchlibrary.comscirp.org These methods have been validated for parameters like linearity, accuracy, precision, and robustness. scholarsresearchlibrary.com For instance, RP-HPLC methods have been developed for the simultaneous estimation of sitagliptin and metformin (B114582) in formulations, with detection limits for sitagliptin reported in the microgram per milliliter (µg/mL) range. scholarsresearchlibrary.comscirp.org Spectrophotometric methods have also been developed, offering a simpler and more cost-effective approach, with detection limits around 1.947 µg/mL. scielo.br

However, the need for even lower detection limits, particularly for potentially genotoxic impurities, drives the exploration of more advanced analytical technologies. Future research should focus on:

Advanced Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity. researchgate.netseejph.com Further development and validation of UPLC-MS/MS methods could enable the detection and quantification of Oxo-sitagliptin at trace levels (ppm or even ppb). mdpi.com

Novel Spectroscopic and Electrochemical Methods: Investigating the potential of other analytical techniques, such as capillary electrophoresis (CE) and electrochemical sensors, could provide alternative or complementary methods for rapid and sensitive detection.

Application of Quality by Design (QbD): A systematic approach like Analytical Quality by Design (AQbD) can be employed to develop and optimize analytical methods, ensuring they are robust and reliable throughout their lifecycle. seejph.com This approach involves identifying critical method parameters and their impact on performance, leading to more rugged and dependable assays for Oxo-sitagliptin.

In-depth Mechanistic Studies of Formation Pathways

Understanding the precise mechanisms by which Oxo-sitagliptin is formed is critical for developing effective control strategies. While oxidative stress is known to be a primary driver, the specific chemical reactions and influencing factors require more detailed investigation.

Forced degradation studies have shown that sitagliptin is susceptible to degradation under oxidative conditions. seejph.comsci-hub.se Ozonation studies have identified various transformation products of sitagliptin, although the exact mechanism of trifluoroacetic acid (TFA) formation, a potential byproduct, remains unclear. acs.org It is suggested that the reaction with hydroxyl radicals plays a significant role in this process. acs.org

Future research in this area should aim to:

Elucidate Reaction Kinetics: Detailed kinetic studies are needed to understand the rate of Oxo-sitagliptin formation under various stress conditions, including different temperatures, pH levels, and concentrations of oxidizing agents.

Identify Reactive Intermediates: Techniques like electron spin resonance (ESR) spectroscopy could be used to identify and characterize the free radical intermediates involved in the oxidation of sitagliptin to Oxo-sitagliptin.

Computational Modeling: Molecular modeling and density functional theory (DFT) calculations can provide valuable insights into the reaction pathways and transition states, helping to predict the likelihood of different degradation routes.

Investigate the Role of Excipients: Studies have indicated that interactions between sitagliptin and certain excipients can occur, potentially influencing its stability. sci-hub.se Further research is needed to systematically evaluate the impact of common pharmaceutical excipients on the formation of Oxo-sitagliptin.

Research on Mitigation Strategies for Oxo-Sitagliptin Formation

The ultimate goal of understanding the formation of Oxo-sitagliptin is to develop effective strategies to prevent or minimize its presence in the final drug product. This involves a multi-faceted approach encompassing formulation development, manufacturing process optimization, and packaging and storage considerations.

A case study on nitrosamine (B1359907) formation in sitagliptin highlighted the importance of controlling external factors like air exposure. acs.org Modifying the secondary packaging material to prevent air ingress was shown to effectively reduce the formation of this type of impurity. acs.org Similar principles could be applied to mitigate the formation of Oxo-sitagliptin.

Future research on mitigation strategies should focus on:

Formulation Optimization: Investigating the use of antioxidants or other stabilizing excipients in the formulation to inhibit oxidative degradation.

Process Control: Implementing Quality by Design (QbD) principles in the manufacturing process to identify and control critical process parameters that may contribute to the formation of Oxo-sitagliptin. ulisboa.pt This could include optimizing reaction temperatures, controlling reaction times, and minimizing exposure to oxygen and light.

Packaging and Storage: Evaluating the effectiveness of different packaging materials and storage conditions (e.g., temperature, humidity, light exposure) in preventing the formation of Oxo-sitagliptin over the shelf life of the product.

Development of "Greener" Synthetic Routes: Exploring alternative, more environmentally friendly synthesis methods for sitagliptin that may inherently reduce the potential for impurity formation. researchgate.net

Comparative Studies with Other Sitagliptin Impurities and Degradants

Oxo-sitagliptin is one of several impurities and degradants that can be present in sitagliptin. A comprehensive understanding of its significance requires comparative studies with these other related substances.

Several process-related impurities and degradation products of sitagliptin have been identified and characterized. scispace.comresearchgate.netresearchgate.net These include impurities arising from starting materials, intermediates, and by-products of the synthetic process. researchgate.netresearchgate.net Forced degradation studies have also revealed the formation of various degradants under different stress conditions. sci-hub.se

Future research should involve:

Comparative Toxicity Studies: Conducting in vitro and in silico toxicological assessments to compare the potential toxicity of Oxo-sitagliptin with other known sitagliptin impurities. This will help in establishing acceptable limits for each impurity based on their relative risk.

Relative Stability Studies: Investigating the relative stability of Oxo-sitagliptin compared to other degradants under various storage and stress conditions. This information is crucial for predicting the impurity profile of the drug product over time.

Impact on Efficacy: While unlikely at typical impurity levels, it is important to confirm that the presence of Oxo-sitagliptin and other impurities does not significantly impact the therapeutic efficacy of sitagliptin.

By addressing these unanswered questions and pursuing these future research directions, the pharmaceutical industry can further ensure the quality, safety, and efficacy of sitagliptin-containing medicines.

Q & A

Q. How can researchers characterize the enantiomeric purity of Oxo Sitagliptin using spectroscopic methods?